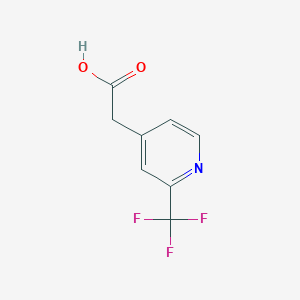

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid exhibits a distinctive structural framework characterized by the presence of a pyridine ring system substituted with a trifluoromethyl group at the 2-position and an acetic acid moiety at the 4-position. The compound adopts the International Union of Pure and Applied Chemistry nomenclature as [2-(trifluoromethyl)-4-pyridinyl]acetic acid, reflecting the specific positional arrangement of functional groups within the heterocyclic structure. The trifluoromethyl substituent introduces significant electronic perturbation to the pyridine ring, creating a highly electron-withdrawing environment that substantially alters the overall charge distribution and molecular reactivity patterns. This electronic modification is particularly pronounced due to the strong electronegativity of the fluorine atoms and their proximity to the nitrogen heteroatom within the aromatic system.

Crystallographic investigations of related trifluoromethyl-substituted pyridine derivatives have revealed important structural insights that can be extrapolated to understand the solid-state behavior of this compound. The trifluoromethyl group typically adopts a staggered conformation relative to the pyridine plane, minimizing steric interactions while maximizing electronic conjugation effects. The acetic acid side chain at the 4-position provides additional conformational flexibility, allowing for various intermolecular hydrogen bonding patterns that significantly influence crystal packing arrangements. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, creating opportunities for the formation of dimeric structures or extended hydrogen-bonded networks in the crystalline state.

The molecular geometry parameters derived from computational studies and experimental crystallographic data of analogous compounds suggest that the pyridine ring maintains planarity, with the trifluoromethyl group positioned approximately perpendicular to the aromatic plane. The carbon-fluorine bond lengths typically range from 1.32 to 1.35 angstroms, consistent with the expected values for sp3-hybridized carbon atoms bearing fluorine substituents. The nitrogen atom within the pyridine ring exhibits sp2 hybridization, contributing to the overall aromatic character and influencing the electronic properties of the entire molecular system. These structural features collectively contribute to the unique physicochemical profile exhibited by this trifluoromethyl-substituted heterocyclic carboxylic acid.

The intermolecular interactions within the crystal lattice are dominated by hydrogen bonding patterns involving the carboxylic acid functionality, complemented by weak fluorine-hydrogen interactions and aromatic stacking forces. The trifluoromethyl group, while electronically significant, typically does not participate directly in strong intermolecular interactions but influences the overall molecular polarity and crystal packing efficiency. Understanding these structural relationships provides crucial insights for predicting solubility behavior, stability characteristics, and potential pharmaceutical applications of this important heterocyclic compound.

Properties

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWKWLRQVHPBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272456 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008737-00-5 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008737-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(trifluoromethyl)pyridin-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Ethyl 2-cyano-2-(pyridin-4-yl)acetate Intermediates

One documented approach starts from 4-chloropyridine hydrochloride to prepare ethyl 2-cyano-2-(pyridin-4-yl)acetate, which is a key intermediate en route to the target compound or related derivatives. The process involves:

- Heating the starting material in the presence of reagents at 60–90 °C for 120–180 minutes.

- Monitoring reaction completion by thin-layer chromatography.

- Extraction with ethyl acetate and drying over anhydrous sodium sulfate.

- Isolation of the ethyl 2-cyano-2-(pyridin-4-yl)acetate as an oily product with yields typically ranging from 78% to 90% depending on conditions.

This intermediate can be further converted to the acetic acid derivative by hydrolysis or other functional group transformations.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Temperature | 60–90 °C | 78.2–89.8 | Reaction time 120–180 min |

| Extraction solvent | Ethyl acetate | — | Twice extraction |

| Drying agent | Anhydrous Na2SO4 | — | 2 hours drying |

| Product | Ethyl 2-cyano-2-(pyridin-4-yl)acetate | 78.2–89.8 | Oily matter isolated |

Coupling and Functional Group Transformations

Another synthetic route involves:

- Coupling of pyridine-4-carboxylic acid derivatives with trifluoromethyl-substituted intermediates using coupling agents such as T3P or EDCI-HOBt.

- Formation of amide or imidazole intermediates which can be further manipulated to yield the acetic acid functionality.

- Hydrogenation or reduction steps to convert keto or imine groups to the desired acetic acid side chain.

This method is often used in complex molecule synthesis involving trifluoromethyl-substituted pyridines and is supported by detailed NMR characterization.

Use of Imidazo[1,2-a]pyridine Derivatives and Carbodiimide Coupling

A more recent approach employs:

- Starting from 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine derivatives.

- Coupling with acids using carbodiimide reagents (e.g., EDCI) in pyridine solvent at room temperature.

- Workup involving aqueous extraction, drying, and chromatographic purification.

This method provides access to trifluoromethyl-substituted pyridine acetic acid analogs with moderate yields (~19%) and is useful for medicinal chemistry applications.

Multi-Step Synthesis Starting from Difluoroacetic Anhydride (Related Fluorinated Pyridine Synthesis)

Though focusing on difluoromethyl rather than trifluoromethyl, this scalable synthesis route highlights important principles applicable to trifluoromethyl derivatives:

- Starting from 2,2-difluoroacetic anhydride, a five-step, two-pot procedure synthesizes 4-(difluoromethyl)pyridin-2-amine.

- Key steps include radical bromination, aldehyde formation, fluorination, and reduction.

- Avoids hazardous sealed vessel reactions and expensive fluorinating agents.

- The process is optimized for large scale with overall yields around 24–46%.

This methodology informs the design of trifluoromethyl-substituted pyridine acetic acid syntheses by illustrating practical, scalable fluorination and functionalization techniques.

Summary Table of Preparation Methods

Research Findings and Notes

- The preparation of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid is often integrated into multi-step syntheses of biologically active molecules, requiring careful control of reaction conditions to preserve sensitive functional groups.

- Use of modern coupling agents (e.g., EDCI, T3P) facilitates amide bond formation with high specificity.

- Extraction and purification steps typically involve ethyl acetate and drying agents like anhydrous sodium sulfate to ensure product purity.

- Yields vary depending on scale and precise reaction parameters but generally range from moderate to high for intermediate steps.

- Scale-up considerations emphasize avoiding hazardous reagents and conditions, favoring safer, more economical processes.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters or amides. Key methods include:

Amide Formation

Coupling with amines via carbodiimide chemistry produces stable amides:

*Reported for structurally related thiourea derivatives .

Cyclization and Heterocycle Formation

The acetic acid moiety participates in cyclization reactions under thermal or catalytic conditions:

These reactions exploit the electrophilic nature of the pyridine ring and the nucleophilicity of the acetic acid’s α-carbon.

Decarboxylation and Side Reactions

Decarboxylation occurs under strong acidic/basic or high-temperature conditions:

| Conditions | Primary Product | Byproducts | Source |

|---|---|---|---|

| NaOH (aqueous), Δ | 2-(2-(Trifluoromethyl)pyridine) | CO₂ | |

| Pyridine, Cu(OAc)₂ | Aryl cross-coupled derivatives | Biaryl compounds |

The trifluoromethyl group stabilizes the pyridine ring against electrophilic substitution but enhances susceptibility to nucleophilic attack at the 4-position.

Substitution and Functionalization

The pyridine ring undergoes regioselective substitution:

Stability and Reactivity Considerations

-

pH Sensitivity : The carboxylic acid group protonates below pH 3, altering solubility and reactivity .

-

Thermal Stability : Decomposes above 200°C via decarboxylation and trifluoromethyl group fragmentation .

-

Photoreactivity : UV exposure induces partial defluorination in polar solvents .

Comparative Reactivity with Analogues

| Compound | Key Reaction Difference | Rationale |

|---|---|---|

| 2-(3-Fluoropyridin-4-yl)acetic acid | Faster esterification kinetics | Reduced steric hindrance |

| 2-(2-Methylpyridin-4-yl)acetic acid | Resists decarboxylation | Electron-donating methyl group |

Scientific Research Applications

Pharmaceutical Development

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact effectively with biological targets, which is essential for drug design and development. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced binding affinities to enzymes and receptors, making them valuable candidates for therapeutic agents .

The compound has been investigated for its biological activities, including potential anti-inflammatory and analgesic effects. Studies are ongoing to elucidate its mechanisms of action, which could lead to new therapeutic applications. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems .

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, making it a versatile reagent in laboratory settings .

Case Study 1: Synthesis of Pyridine Derivatives

A study demonstrated the use of this compound in synthesizing novel pyridine derivatives through nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields (up to 92%) using various coupling agents and solvents. This approach highlights the compound's utility in developing new chemical entities with potential pharmaceutical applications .

Case Study 2: Biological Evaluation

Research involving the biological evaluation of this compound revealed promising results in inhibiting specific enzymes linked to inflammatory pathways. In vitro assays showed significant inhibition rates, suggesting that derivatives of this compound could serve as lead compounds for anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Positional Isomers and Substituent Effects

- 2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic Acid (CAS: 1227603-68-0): Differs by a methoxy (-OMe) group at the pyridine’s 2-position and a -CF₃ group at the 6-position. Molecular formula: C₉H₈F₃NO₃; molecular weight: 235.16 g/mol . The electron-donating methoxy group may alter solubility and reactivity compared to the parent compound.

- 2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic Acid (CAS: 1393573-59-5): Features a chlorine atom at the 6-position and -CF₃ at the 4-position. Molecular formula: C₈H₅ClF₃NO₂; molecular weight: 239.58 g/mol . The electron-withdrawing Cl may enhance stability but reduce nucleophilicity at the pyridine ring.

Ester Derivatives

- Molecular formula: C₁₀H₁₀F₃NO₂; molecular weight: 233.19 g/mol . Improved lipophilicity compared to the acid, making it more suitable for organic synthesis or prodrug formulations.

Complex Heterocyclic Derivatives

Extended Aromatic Systems

- [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic Acid (CAS: 1243245-69-3): Incorporates a phenyl ring linked to the pyridine via a methyl group. Molecular formula: C₁₄H₁₃NO₂; molecular weight: 227.26 g/mol . The extended aromatic system may enhance π-π stacking interactions, relevant for materials science or receptor binding.

Sulfonyl and Thioether Derivatives

- 2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetic Acid (CAS: 1823183-55-6): Contains a sulfonyl group and a fluorinated pyrimidine ring. Molecular formula: C₁₃H₈F₅N₃O₄S; molecular weight: 397.28 g/mol .

Physicochemical Properties

Biological Activity

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its structure, characterized by a trifluoromethyl group attached to a pyridine ring, suggests unique interactions with biological targets. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can induce cytotoxicity in cancer cell lines. For example, derivatives containing trifluoromethyl groups often demonstrate enhanced potency against various cancers due to their ability to disrupt cellular processes such as microtubule dynamics .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been noted that similar pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

- Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activity against pathogens, indicating potential uses in treating infections .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses based on related compounds include:

- Microtubule Disruption : The presence of the trifluoromethyl group may enhance the compound's ability to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit key signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

-

Anticancer Studies :

- A study reported that derivatives similar to this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer effects .

- Another investigation demonstrated that modifications at the 2-position of the pyridine ring could significantly alter cytotoxicity profiles, suggesting structure-activity relationships that could guide further development .

- Enzyme Inhibition Assays :

- Antimicrobial Activity :

Data Tables

| Activity Type | Related Compounds | IC50 Values (nM) | Notes |

|---|---|---|---|

| Anticancer | Trifluoromethyl derivatives | 59.24 - 81.6 | Effective against MCF-7 and MDA-MB-231 |

| CDK Inhibition | Pyridine derivatives | Varies | Selective inhibition observed |

| Antimicrobial | Chlamydia-selective compounds | >50 μg/mL | Comparable efficacy to standard antibiotics |

Q & A

Q. What are the recommended synthetic routes for 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid, and how can intermediates be optimized for yield?

The synthesis typically involves coupling pyridine derivatives with trifluoromethyl groups and subsequent functionalization. For example, intermediates like 2-(trifluoromethyl)pyridin-4-yl boronic acid (CAS 1093407-58-9) can be cross-coupled with acetic acid derivatives using Suzuki-Miyaura reactions . Reaction conditions such as palladium catalysts, temperature (40–100°C), and inert atmospheres are critical for optimizing yields . Monitoring reaction progress via HPLC or LC-MS is advised to identify bottlenecks, such as incomplete coupling or side-product formation.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns.

- Nuclear Magnetic Resonance (NMR) : -NMR is essential for verifying trifluoromethyl group integration, while - and -NMR resolve pyridyl and acetic acid moieties .

- X-ray crystallography (using SHELX programs) provides definitive structural confirmation, especially for resolving steric effects near the trifluoromethyl group .

- HPLC with UV/RI detection assesses purity (>95% threshold for most studies) .

Q. What are the key safety considerations when handling this compound in a laboratory setting?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats).

- Avoidance of dust generation; employ wet methods for transfer.

- Storage in airtight containers at RT, away from oxidizers. Emergency protocols should include immediate decontamination with water and medical consultation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The -CF group induces strong inductive effects, polarizing the pyridine ring and increasing electrophilicity at the 4-position. This enhances reactivity in:

- Nucleophilic aromatic substitution (e.g., with amines or thiols) at the pyridine ring.

- Coordination chemistry : The electron-deficient pyridine can act as a ligand for transition metals, useful in catalysis . Computational studies (DFT) are recommended to map charge distribution and predict reaction sites .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

Discrepancies in bond lengths (e.g., C–CF vs. C–COOH) often arise from experimental resolution limits or disorder in crystal packing. Using SHELXL for refinement, researchers can:

Q. What strategies can mitigate low yields in the synthesis of analogs with bulkier substituents?

- Steric hindrance mitigation : Replace Pd catalysts with bulkier ligands (e.g., XPhos) to prevent catalyst poisoning .

- Solvent optimization : Switch from polar aprotic (DMF) to less-coordinating solvents (toluene) to improve coupling efficiency.

- Temperature gradients : Stepwise heating (40°C → 100°C) prevents premature decomposition of sensitive intermediates .

Q. How does the compound’s acidity (pKa) compare to non-fluorinated analogs, and what methods validate this?

The -CF group lowers the pKa of the acetic acid moiety by ~1–2 units due to its electron-withdrawing effect. Potentiometric titration in aqueous/organic mixtures (e.g., HO:MeOH) provides experimental pKa values. Comparative studies with 2-(pyridin-4-yl)acetic acid (pKa ~3.5) highlight the fluorinated analog’s enhanced acidity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR and crystallographic data to resolve structural ambiguities. For example, if -NMR suggests rotational restriction of the -CF group, but crystallography shows free rotation, consider temperature-dependent NMR studies .

- Synthetic Reproducibility : Document catalyst lot numbers and solvent purity, as trace moisture or impurities can drastically alter yields in fluorinated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.